molecular formula C14H26N2O5 B1399646 1-Boc-3-(boc-amino)azetidine-3-methanol CAS No. 1105662-61-0

1-Boc-3-(boc-amino)azetidine-3-methanol

Cat. No.: B1399646
CAS No.: 1105662-61-0
M. Wt: 302.37 g/mol
InChI Key: CPHVKOAKKZUZJT-UHFFFAOYSA-N
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Description

1-Boc-3-(boc-amino)azetidine-3-methanol is an organic compound with the molecular formula C13H24N2O4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a hydroxymethyl group attached to the azetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Mechanism of Action

Scientists continue to explore its potential applications and therapeutic relevance . If you have any additional questions or need further clarification, feel free to ask! 😊

Preparation Methods

The synthesis of 1-Boc-3-(boc-amino)azetidine-3-methanol typically involves multiple steps:

    Starting Material: The synthesis begins with azetidine, which is functionalized to introduce the Boc protecting groups.

    Protection: The amino group on the azetidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Hydroxymethylation: The hydroxymethyl group is introduced via a reaction with formaldehyde or a suitable hydroxymethylating agent under controlled conditions.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Boc-3-(boc-amino)azetidine-3-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the Boc protecting groups using strong acids like trifluoroacetic acid (TFA) or hydrogenation over palladium on carbon (Pd/C).

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-3-(boc-amino)azetidine-3-methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and infectious diseases.

    Industry: The compound is utilized in the development of novel materials and catalysts for industrial processes.

Comparison with Similar Compounds

1-Boc-3-(boc-amino)azetidine-3-methanol can be compared with other similar compounds, such as:

    1-Boc-3-aminoazetidine: Lacks the additional Boc protecting group and hydroxymethyl group, making it less sterically hindered.

    3-(Boc-amino)azetidine: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.

    1-Boc-3-(aminomethyl)azetidine: Contains an aminomethyl group instead of a hydroxymethyl group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its dual Boc protection and the presence of a hydroxymethyl group, which provide distinct advantages in synthetic and medicinal chemistry applications.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-12(2,3)20-10(18)15-14(9-17)7-16(8-14)11(19)21-13(4,5)6/h17H,7-9H2,1-6H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHVKOAKKZUZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114810
Record name 1,1-Dimethylethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105662-61-0
Record name 1,1-Dimethylethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105662-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-tert-Butoxycarbonylamino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (520 mg; 1.5 mmol) in THF (15 ml) is refluxed with LiBH4 (67 mg; 3 mmol) for 20 minutes. The reaction mixture is diluted with water, acidified with 2N HCl to destroy excess of LiBH4, neutralized again with 2N Na2CO3 and extracted with TBME three times. The organic phases are combined, dried over Na2SO4 and evaporated to dryness, yielding the desired product as colorless crystals. 1H-NMR (400 MHz; DMSO-d6: 7.27 (bs, 1H); 5.07 (bt, 1H); 3.78 (bs, 4H); 3.46 (d, 2H); 1.40 (s, 9H); 1.38 (s, 9H). MS (m/z) ES+: 303 (MH+).
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67 mg
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-(boc-amino)azetidine-3-methanol
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